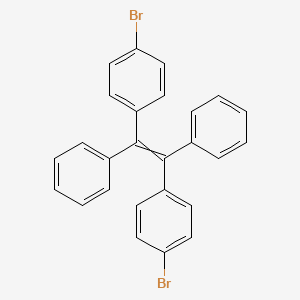
1,2-Bis(4-bromophenyl)-1,2-diphenylethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethylene backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethene can be synthesized through a McMurry coupling reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents . The reaction typically requires the use of titanium tetrachloride and zinc as reducing agents, and it is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include heating the reaction mixture to temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding alkanes.
科学研究应用
1,2-Bis(4-bromophenyl)-1,2-diphenylethene has several scientific research applications:
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in the development of fluorescent probes for bio-imaging applications.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-diphenylethene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to changes in cellular functions.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 1,2-Di(4-chlorophenyl)-1,2-diphenylethylene
- 1,2-Di(4-methylphenyl)-1,2-diphenylethylene
- 1,2-Di(4-fluorophenyl)-1,2-diphenylethylene
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is unique due to the presence of bromine atoms, which impart distinct electronic properties and reactivity compared to its analogs with different substituents. The bromine atoms also enhance the compound’s ability to participate in substitution reactions, making it a versatile building block in organic synthesis.
属性
分子式 |
C26H18Br2 |
|---|---|
分子量 |
490.2 g/mol |
IUPAC 名称 |
1-bromo-4-[2-(4-bromophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
InChI 键 |
BBSNJTOHVHUCRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
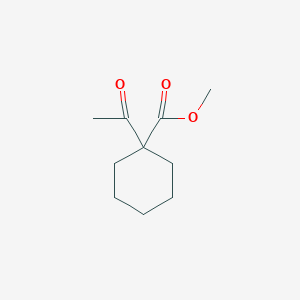
![Spiro[chromene-2,4'-piperidine]](/img/structure/B8724282.png)
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)
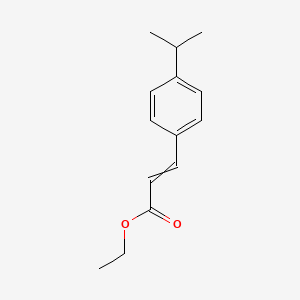
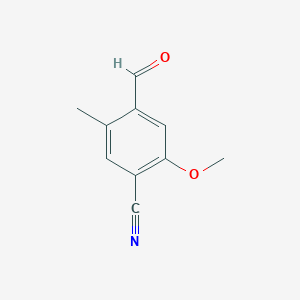
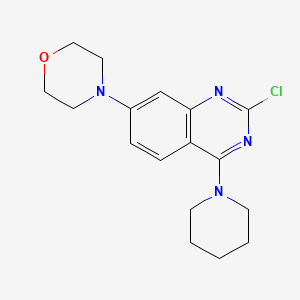
![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)
![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)


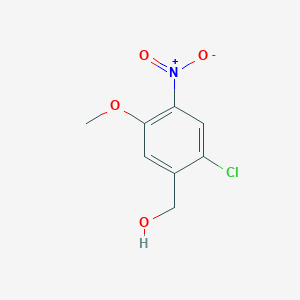
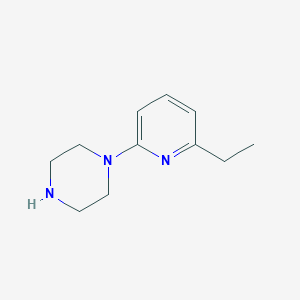
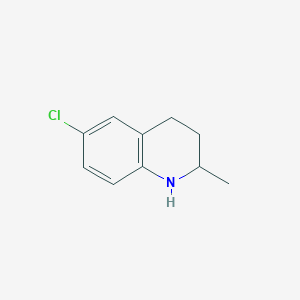
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
